molecular formula C12H18N2OS B12746756 Heptanamide, 7-mercapto-N-3-pyridinyl- CAS No. 728890-50-4

Heptanamide, 7-mercapto-N-3-pyridinyl-

Cat. No.: B12746756
CAS No.: 728890-50-4
M. Wt: 238.35 g/mol
InChI Key: SHPVLBRAGPXPLH-UHFFFAOYSA-N
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Description

Heptanamide, 7-mercapto-N-3-pyridinyl-: is an organic compound with the molecular formula C12H18N2OS. It is characterized by the presence of a heptanamide backbone with a mercapto group at the 7th position and a pyridinyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptanamide, 7-mercapto-N-3-pyridinyl- typically involves the reaction of heptanoic acid with thionyl chloride to form heptanoyl chloride. This intermediate is then reacted with 3-mercapto-pyridine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of Heptanamide, 7-mercapto-N-3-pyridinyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Heptanamide, 7-mercapto-N-3-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry: Heptanamide, 7-mercapto-N-3-pyridinyl- is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It is used in the design of inhibitors for specific enzymes and receptors.

Medicine: Heptanamide, 7-mercapto-N-3-pyridinyl- has potential therapeutic applications, particularly in the development of drugs targeting specific pathways involved in diseases such as cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of Heptanamide, 7-mercapto-N-3-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Heptanamide: A simpler analog without the mercapto and pyridinyl groups.

    7-Mercaptoheptanoic acid: Lacks the amide and pyridinyl groups.

    N-(3-Pyridinyl)heptanamide: Lacks the mercapto group.

Uniqueness: Heptanamide, 7-mercapto-N-3-pyridinyl- is unique due to the combination of the mercapto and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

728890-50-4

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

N-pyridin-3-yl-7-sulfanylheptanamide

InChI

InChI=1S/C12H18N2OS/c15-12(7-3-1-2-4-9-16)14-11-6-5-8-13-10-11/h5-6,8,10,16H,1-4,7,9H2,(H,14,15)

InChI Key

SHPVLBRAGPXPLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCCCCS

Origin of Product

United States

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